5-(Diethylsulfamoyl)-2-methoxybenzoic acid
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Overview
Description
5-(Diethylsulfamoyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a diethylsulfamoyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid typically involves the introduction of the diethylsulfamoyl group and the methoxy group onto the benzoic acid core. One common method involves the reaction of 2-methoxybenzoic acid with diethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylsulfamoyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The diethylsulfamoyl group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-(Diethylsulfamoyl)-2-carboxybenzoic acid.
Reduction: Formation of 5-(Diethylamino)-2-methoxybenzoic acid.
Substitution: Formation of 5-(Diethylsulfamoyl)-2-halobenzoic acid derivatives.
Scientific Research Applications
5-(Diethylsulfamoyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Diethylsulfamoyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(Diethylsulfamoyl)-2-chlorobenzoic acid: Contains a chlorine atom instead of a methoxy group.
5-(Diethylsulfamoyl)-2-aminobenzoic acid: Features an amino group in place of the methoxy group.
Uniqueness
5-(Diethylsulfamoyl)-2-methoxybenzoic acid is unique due to the presence of both the diethylsulfamoyl and methoxy groups, which confer specific chemical and biological properties
Biological Activity
5-(Diethylsulfamoyl)-2-methoxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H15N1O4S1
- Molecular Weight : 273.32 g/mol
This compound features a benzoic acid derivative with a diethylsulfamoyl group, which contributes to its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It is hypothesized to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, similar to other sulfamoyl derivatives.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties, suggesting a potential for this compound in treating infections.
Antimicrobial Properties
Several studies have documented the antimicrobial properties of related compounds. For instance, benzimidazole derivatives often demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The following table summarizes findings related to the antimicrobial activity of structurally similar compounds:
Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli, S. aureus | TBD |
5-(Diethylaminophenol) | C. albicans, A. niger | 50 µg/mL |
5-Nitro-1H-benzimidazole derivatives | E. coli, S. aureus | 25 µg/mL |
These results indicate a promising potential for this compound in antimicrobial applications, although specific MIC values for this compound are yet to be fully established.
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been explored extensively. For example, sulfamoyl derivatives have shown effectiveness in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Given the structural similarities, it is plausible that this compound may exhibit comparable anti-inflammatory properties.
Case Studies
-
Study on Benzimidazole Derivatives :
A study published in Pharmaceutical Biology evaluated various benzimidazole derivatives for their antimicrobial activities. The findings suggested that modifications in the sulfamoyl group significantly enhanced antibacterial efficacy against E. coli and S. aureus . -
In Silico Studies :
Computational docking studies have indicated that compounds similar to this compound can effectively bind to bacterial proteins, suggesting a mechanism for their antimicrobial action . These studies provide insights into how structural variations can influence biological activity. -
Metal Complex Studies :
Research involving metal complexes of sulfonamide derivatives has shown enhanced antimicrobial activities compared to their non-complexed forms. This suggests that further exploration into metal coordination with this compound could yield novel therapeutic agents .
Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-13(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(14)15/h6-8H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNSPBSLLYUPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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